(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone
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Overview
Description
“(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the tert-butylthio and isopropoxy groups. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the tert-butylthio group via nucleophilic substitution.
Step 3: Synthesis of the pyridine ring, possibly through condensation reactions.
Step 4: Coupling of the piperidine and pyridine rings.
Step 5: Introduction of the isopropoxy group through etherification.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities.
Medicine
In medicinal research, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **(2-(Methylthio)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
- **(2-(Ethylthio)methyl)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone
Uniqueness
The uniqueness of “(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone” lies in its specific functional groups and their arrangement, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-14(2)23-17-10-9-15(12-20-17)18(22)21-11-7-6-8-16(21)13-24-19(3,4)5/h9-10,12,14,16H,6-8,11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQREBQWZUJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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